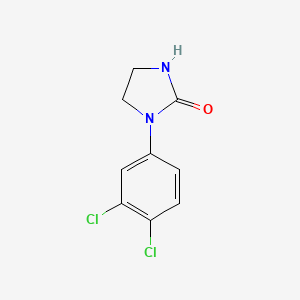

1-(3,4-Dichlorophenyl)imidazolidin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOJOHVKUUWHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344875 | |

| Record name | 1-(3,4-Dichlorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52420-29-8 | |

| Record name | 1-(3,4-Dichlorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,4 Dichlorophenyl Imidazolidin 2 One and Its Analogs

Direct Synthesis Strategies

Direct synthesis strategies focus on constructing the core imidazolidin-2-one ring in a highly efficient manner. These methods include various cyclization reactions, pseudo-multicomponent reactions, and one-pot procedures that combine multiple steps into a single operation.

The formation of the imidazolidin-2-one ring is most commonly achieved through intramolecular cyclization reactions. A variety of precursors and reaction types have been explored to accomplish this transformation.

One of the most straightforward approaches involves the carbonylation of substituted 1,2-diamines. nih.govmdpi.com This method directly installs the carbonyl group to form the cyclic urea (B33335) structure. However, other innovative cyclization strategies have been developed. An acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles provides a regioselective route to 4-(het)arylimidazoldin-2-ones. nih.gov The reaction proceeds through the in situ generation of a cyclic imidazolinium cation, which is then trapped by a nucleophile. nih.gov

Other notable cyclization methods include:

Base-Catalyzed Intramolecular Hydroamidation: Propargylic ureas can undergo a 5-exo-dig cyclization in the presence of an organo-catalyst, such as a phosphazene base, to yield imidazolidin-2-ones under ambient conditions. acs.org

Palladium-Catalyzed Carboamination: N-allylureas, formed from the addition of N-allylamines to isocyanates, can be converted to imidazolidin-2-ones through a palladium-catalyzed reaction with aryl bromides. organic-chemistry.org

Metal-Catalyzed Diamination of Olefins: This strategy creates the diamine functionality and the cyclic urea in a coordinated fashion from unsaturated carbon-carbon bonds. mdpi.comacs.org

Aziridine (B145994) Ring Expansion: The expansion of an aziridine ring through reaction with isocyanates offers another route to the five-membered imidazolidin-2-one ring system. acs.orgorganic-chemistry.org

Visible Light-Induced Cyclization: In some cases, photoredox catalysis can be used to achieve the intramolecular cyclization of 1,2-diamine derivatives to form the imidazolidine (B613845) ring with high diastereoselectivity. nih.gov

Table 1: Overview of Selected Cyclization Strategies for Imidazolidin-2-one Synthesis

| Starting Material | Reaction Type | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| N-(2,2-Dialkoxyethyl)ureas | Intramolecular Cyclization/Electrophilic Substitution | Trifluoroacetic Acid (TFA) | nih.gov |

| 1,2-Diamines | Carbonylation | Carbonylating agents (e.g., CDI, CO₂) | nih.govmdpi.commdpi.com |

| Propargylic Ureas | Base-Catalyzed Intramolecular Hydroamidation | Phosphazene Base (BEMP) | acs.org |

| N-Allylureas | Palladium-Catalyzed Carboamination | Pd₂(dba)₃/Xantphos, NaOtBu | organic-chemistry.org |

| Alkenes | Stereoselective Diamination | 1,3-Ditosylurea, Rh-catalyst | nih.gov |

| N-Tosylaziridines | [3+2] Cycloaddition | Silver Tríflate (AgOTf) | nih.gov |

Pseudo-multicomponent reactions (pseudo-MCRs) are processes where some of the starting materials first react to form an intermediate, which then participates in a subsequent multicomponent reaction within the same pot. nih.gov This approach simplifies synthetic procedures and allows for the construction of complex molecules from simple starting materials.

A notable pseudo-multicomponent protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones involves the in situ formation of a Schiff base from a diamine (e.g., trans-(R,R)-diaminocyclohexane) and an aldehyde. mdpi.comresearchgate.net This is followed by reduction of the Schiff base to generate the substituted diamine, which is then cyclized with a carbonylating agent like carbonyldiimidazole (CDI) in the same reaction vessel. mdpi.com

Another effective strategy is a pseudo-three-component reaction involving N-(2,2-dialkoxyethyl) ureas, a C-nucleophile (such as an electron-rich aromatic compound), and an acid catalyst. nih.gov The reaction proceeds via the formation of an oxonium cation, intramolecular cyclization, and subsequent reaction with the nucleophile to yield 4-substituted imidazolidin-2-ones. nih.gov This method benefits from excellent regioselectivity and readily available starting materials. nih.gov Isocyanide-based pseudo-five-multicomponent reactions have also been developed to produce related N,N'-substituted 4-imidazolidinones. rsc.org

One-pot synthesis is a highly efficient strategy that combines multiple reaction steps in a single reactor without isolating intermediates, saving time, reagents, and reducing waste. ekb.egnih.gov Many modern syntheses of imidazolidin-2-one and its analogs are designed as one-pot procedures.

For example, the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various C-nucleophiles is performed as a one-pot reaction by refluxing the components with trifluoroacetic acid (TFA) in toluene. nih.gov Similarly, the synthesis of 1,3-disubstituted imidazolidin-2-ones from a diamine, an aldehyde, and CDI is conducted as a one-pot, pseudo-multicomponent protocol. mdpi.com This approach streamlines the process from Schiff base formation to final cyclization. mdpi.com

Other one-pot methods reported for related heterocycles, which highlight the utility of this approach, include:

The three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. nih.govrsc.org

The synthesis of thiazolidin-4-ones from an amine, a carbonyl compound, and thioglycolic acid. ekb.egd-nb.info

The reaction of phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate (B1228247) to form 2-imino-1,3-thiazolidin-4-ones. crimsonpublishers.com

These examples underscore the power of one-pot methodologies in modern organic synthesis for creating molecular complexity efficiently. ekb.eg

Precursor Design and Intermediate Compound Synthesis

The rational design and efficient synthesis of precursors are fundamental to the successful construction of the target imidazolidin-2-one derivatives. The choice of precursor dictates the substitution pattern on the final molecule.

For the synthesis of 4-substituted imidazolidin-2-ones, N-aryl-N'-(2,2-dialkoxyethyl)ureas are key precursors. nih.gov These are typically synthesized through the reaction of a substituted phenyl isocyanate with 2,2-dimethoxyethan-1-amine or 2,2-diethoxyethan-1-amine. nih.gov For instance, 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea can be prepared with high yield from 3-chlorophenyl isocyanate. nih.gov

Table 2: Synthesis of N-(2,2-Dimethoxyethyl)urea Precursors

| Phenyl Isocyanate Substituent | Product | Yield | Reference |

|---|---|---|---|

| 4-Chloro | 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | 95% | nih.gov |

| 3-Chloro | 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | 82% | nih.gov |

| 4-Methyl (p-tolyl) | 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea | 93% | nih.gov |

| 4-Methoxy | 1-(2,2-Dimethoxyethyl)-3-(4-methoxyphenyl)urea | 94% | nih.gov |

For analogs such as 2-thioxo-imidazolidin-4-ones, the precursor synthesis involves multiple steps. For example, thiosemicarbazones are first prepared by condensing a ketone or aldehyde with thiosemicarbazide. researchgate.net These intermediates are then reacted with chloroacetyl chloride to form 1-(arylidene)amino-3-(chloroacetyl)thioureas, which serve as the direct precursors for the cyclization step. researchgate.net

Optimization of Reaction Conditions and Yield Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring high regioselectivity. This process often involves screening various catalysts, solvents, temperatures, and reagent stoichiometries. researchgate.netresearchgate.net

In the synthesis of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl)ureas, the amount of trifluoroacetic acid (TFA) catalyst was found to be a critical parameter. nih.gov Initial experiments with a 15-fold excess of TFA led to a mixture of 4- and 5-substituted regioisomers. nih.gov By systematically decreasing the amount of TFA to one equivalent, the reaction became highly regioselective, yielding only the desired 4-substituted imidazolidin-2-one. nih.gov This optimization was key to achieving isolated yields ranging from good to high for a variety of substrates. nih.gov

The general process for optimizing a reaction involves:

Selection of a Model Reaction: A representative reaction is chosen to test different conditions. researchgate.net

Screening of Catalysts: Various catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts) are tested to identify the most effective one. researchgate.net

Screening of Solvents: The reaction is run in different solvents to determine the optimal medium for solubility and reactivity. researchgate.net

Optimization of Stoichiometry and Temperature: The molar ratios of reactants and catalyst, as well as the reaction temperature, are adjusted to maximize the yield and rate of the reaction. nih.gov

This systematic approach ensures that the final synthetic protocol is robust, efficient, and high-yielding.

Development of Novel Reagents and Catalytic Systems

The development of new reagents and catalysts is a driving force in advancing the synthesis of imidazolidin-2-ones. Research focuses on improving efficiency, selectivity, and sustainability by moving away from stoichiometric reagents toward catalytic systems.

A wide array of metal-based catalysts have been employed for imidazolidin-2-one synthesis, including:

Palladium Catalysts: Used in the carboamination of allylic ureas and the diamination of 1,3-dienes. mdpi.comorganic-chemistry.org

Gold Catalysts: Cationic gold(I) complexes have been shown to catalyze the 5-exo-dig cyclization of propargylic ureas. mdpi.com

Copper Catalysts: Cu(NO₃)₂ has been used to catalyze the formation of imidazolidin-2-ones from diamines and dialkyl carbonates. mdpi.com Copper-based systems are also used in three-component reactions to synthesize related N-fused heterocycles. beilstein-journals.org

Rhodium Catalysts: Utilized in the intramolecular C-H amination of N-oxyurea derivatives. nih.gov

Beyond metals, organocatalysis has emerged as a powerful tool. The use of a phosphazene base (BEMP) for the intramolecular hydroamidation of propargylic ureas is an example of a highly efficient, metal-free catalytic system. acs.org Carbonyldiimidazole (CDI) is a widely used and advantageous reagent for the cyclization of diamines due to its low cost and benign byproducts (carbon dioxide and imidazole). mdpi.com

Recent advances also include the development of heterogeneous and nanocatalysts, which offer advantages such as easy separation, reusability, and reduced environmental impact. beilstein-journals.orgresearchgate.net For instance, titania-supported CuCl₂ and magnetic nanoparticle-supported catalysts have been developed for the synthesis of related heterocyclic compounds, showcasing a trend toward more sustainable catalytic systems. beilstein-journals.org

Sustainable and Green Chemistry Considerations in Synthesis of 1-(3,4-Dichlorophenyl)imidazolidin-2-one and its Analogs

The synthesis of this compound and its analogs is increasingly being guided by the principles of sustainable and green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. Research in this area focuses on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign. Key considerations include the use of catalytic methods, alternative and safer reagents, solvent-free reaction conditions, and energy-efficient techniques like microwave-assisted synthesis.

Catalytic Approaches

Catalysis is a cornerstone of green chemistry, offering pathways to desired products with high efficiency and selectivity while minimizing waste. In the synthesis of imidazolidin-2-ones, both metal-based and organocatalytic systems have been explored to replace stoichiometric reagents, which often generate significant amounts of byproducts.

Metal Catalysis: Palladium-catalyzed reactions have been instrumental in the synthesis of N-aryl imidazolidin-2-ones. For instance, the intramolecular carboamination of N-allylureas with aryl bromides provides a direct route to the imidazolidin-2-one core. This method is advantageous as it forms two bonds and up to two stereocenters in a single step. nih.gov The catalytic cycle typically involves a Pd(0) species and is highly dependent on the choice of ligands and bases. nih.gov While effective, a key green chemistry consideration is the potential for palladium contamination in the final product, necessitating efficient catalyst recovery and removal processes.

Copper-catalyzed methods have also been developed for the synthesis of imidazolidin-2-ones. These reactions often proceed under milder conditions and can be more cost-effective than palladium-based systems. For example, copper(II)-catalyzed carbonylation of 1,2-diamines with dialkyl carbonates has been reported. mdpi.com

Organocatalysis: Organocatalysis offers a metal-free alternative, thereby avoiding issues of heavy metal contamination. The use of phosphazene bases, such as BEMP, has been shown to effectively catalyze the intramolecular hydroamidation of propargylic ureas to yield imidazolidin-2-ones under ambient conditions with short reaction times. acs.org This approach is highly chemo- and regioselective. acs.org The synthesis of imidazolidinone-based organocatalysts themselves is also being optimized, with methods employing ytterbium triflate as a Lewis acid catalyst to facilitate the cyclization of amino acid methyl amides with aldehydes. nih.gov

Greener Reagents and Feedstocks

A significant focus of green chemistry is the replacement of hazardous and toxic reagents with safer alternatives. In the synthesis of imidazolidin-2-ones, traditional carbonylating agents like phosgene (B1210022) are being substituted with greener options.

Carbon Dioxide (CO₂): The utilization of carbon dioxide as a C1 feedstock is a highly attractive green strategy. Pure cerium oxide (CeO₂) has been demonstrated as an effective and reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from CO₂ and diamines, even at low CO₂ pressure. researchgate.net This method has been successfully applied to a variety of diamines to produce the corresponding cyclic ureas in high yields. researchgate.net

Urea and its Derivatives: Urea can serve as a safe and readily available carbonylating agent. For instance, benzimidazolidin-2-ones can be synthesized from 1,2-benzenediamines and urea under solvent-free conditions. mdpi.com Another approach involves the reaction of glycerol (B35011) or glycerol carbonate with urea in the presence of a γ-Zr phosphate (B84403) catalyst. mdpi.com

Carbonyldiimidazole (CDI): Carbonyldiimidazole (CDI) is another safer alternative to phosgene. It is used in a pseudo-multicomponent one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones, offering advantages such as low cost, availability, and the formation of benign byproducts like carbon dioxide and imidazole (B134444). at.ua

Solvent-Free and Alternative Solvent Systems

The reduction or elimination of volatile organic solvents is a key principle of green chemistry. Many synthetic routes for imidazolidin-2-one analogs are now being developed under solvent-free conditions or in greener solvent alternatives.

Solvent-free synthesis of benzimidazolidin-2-ones from 1,2-benzenediamines and urea has been achieved, often with the aid of a solid catalyst. mdpi.com Similarly, one-pot syntheses of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br₃, and 2-aminopyridine (B139424) have been successfully conducted under solvent-free conditions. nih.gov In some cases, grinding the reactants together in a mortar and pestle at room temperature can provide the desired products in excellent yields, as demonstrated in the synthesis of 2-phenylimidazo[4,5-f] acs.orgx-mol.netphenanthroline derivatives. x-mol.net

Where solvents are necessary, the focus is on using more environmentally friendly options. For example, 2-propanol has been identified as a preferable solvent for the CeO₂-catalyzed synthesis of cyclic ureas from CO₂ and diamines, as it provides good selectivity. researchgate.net

Energy Efficiency

Improving energy efficiency is another critical aspect of green synthesis. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. nih.govresearchgate.net

Microwave irradiation has been successfully applied to the synthesis of various imidazolidinone derivatives. For example, a rapid and efficient method for the synthesis of imidazolidinone derivatives by the cycloaddition of glycine (B1666218) on Schiff's bases has been developed using a recyclable indium(III) chloride catalyst under microwave irradiation. acs.org This approach not only accelerates the reaction but also aligns with the principles of using catalytic and recyclable reagents. acs.org The hydrolysis of cyclic ureas to their corresponding diamines can also be significantly accelerated using microwave irradiation. mdpi.com

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Syntheses with high atom economy are inherently greener as they generate less waste. The development of catalytic, one-pot, and multicomponent reactions for the synthesis of imidazolidin-2-ones directly contributes to improving atom economy. For instance, the pseudo-multicomponent one-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones demonstrates high efficiency and sustainability. at.ua

Data Tables

The following tables summarize key findings from the literature on sustainable and green chemistry approaches to the synthesis of imidazolidin-2-one analogs.

Table 1: Catalytic Methods for Imidazolidin-2-one Analog Synthesis

| Catalyst System | Substrates | Product Type | Key Green Features | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃/Xantphos | N-allylureas, Aryl bromides | 4,5-disubstituted imidazolidin-2-ones | Catalytic, High atom economy | nih.gov |

| CeO₂ | Diamines, CO₂ | Cyclic ureas | Use of CO₂, Reusable catalyst | researchgate.net |

| BEMP (organocatalyst) | Propargylic ureas | Imidazolidin-2-ones | Metal-free, Mild conditions | acs.org |

| Yb(OTf)₃ | Amino acid methyl amides, Aldehydes | Imidazolidinone organocatalysts | Lewis acid catalysis | nih.gov |

| InCl₃ | Glycine, Schiff's bases | Imidazolidinone derivatives | Recyclable catalyst, Microwave-assisted | acs.org |

Table 2: Green Reagents in Imidazolidin-2-one Analog Synthesis

| Green Reagent | Reaction Type | Product Type | Advantages | Reference |

|---|---|---|---|---|

| Carbon Dioxide (CO₂) | Carbonylation of diamines | Cyclic ureas | Renewable C1 source, Benign byproduct (water) | mdpi.com |

| Urea | Carbonylation of diamines | Benzimidazolidin-2-ones | Safe, Readily available | mdpi.com |

| Carbonyldiimidazole (CDI) | Cyclization with diamines | 1,3-disubstituted imidazolidin-2-ones | Safer than phosgene, Benign byproducts | at.ua |

| Propylene Carbonate | Carbonylation of amines | Cyclic/Acyclic ureas | Green carbonylating agent |

Table 3: Energy-Efficient and Solvent-Free Syntheses of Imidazolidin-2-one Analogs

| Method | Reaction | Key Features | Reference |

|---|---|---|---|

| Microwave-assisted | Cycloaddition of glycine on Schiff's bases | Reduced reaction time, High yield | acs.org |

| Microwave-assisted | Hydrolysis of cyclic ureas | Rapid reaction, Excellent yields | mdpi.com |

| Solvent-free | Carbonylation of diamines with urea | No volatile organic solvents | mdpi.com |

| Solvent-free | One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines | Avoids toxic solvents, Simple procedure | nih.gov |

Chemical Modifications and Derivatization Strategies

Regioselective Substitutions on the Imidazolidin-2-one Core

The imidazolidin-2-one ring is a key feature, and its substitution can be controlled with a high degree of precision. Research has demonstrated that novel 4-(het)arylimidazolidin-2-ones can be synthesized through an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles. proquest.commdpi.comnih.gov This method is noted for its excellent regioselectivity, meaning it preferentially adds substituents to a specific position on the ring. mdpi.com

Initial studies of this reaction showed the formation of both 4- and 5-substituted imidazolidin-2-ones, with the 4-substituted version being the dominant product. proquest.commdpi.com By carefully adjusting the reaction conditions, specifically by reducing the amount of trifluoroacetic acid (TFA) catalyst, the selectivity was improved to exclusively yield the 4-substituted products. mdpi.com The mechanism for this high regioselectivity has been investigated using quantum chemistry calculations, which suggest that the formation of the 4-substituted product is energetically more favorable. proquest.commdpi.com This approach allows for the introduction of a wide range of aryl and heteroaryl groups at the C4 position of the imidazolidin-2-one core, as detailed in the table below.

| Starting Urea (B33335) Derivative | Nucleophile | Catalyst | Product | Selectivity |

|---|---|---|---|---|

| N-(2,2-diethoxyethyl)urea | Phenol | Trifluoroacetic Acid (TFA) | 4-(4-hydroxyphenyl)imidazolidin-2-one | Highly selective for 4-position |

| N-methyl-N'-(2,2-diethoxyethyl)urea | Anisole | Trifluoroacetic Acid (TFA) | 4-(4-methoxyphenyl)-1-methylimidazolidin-2-one | Highly selective for 4-position |

| N-phenyl-N'-(2,2-diethoxyethyl)urea | Indole | Trifluoroacetic Acid (TFA) | 4-(1H-indol-3-yl)-1-phenylimidazolidin-2-one | Highly selective for 4-position |

Functionalization of the Dichlorophenyl Moiety

The 3,4-dichlorophenyl group is a common feature in many chemical compounds and offers significant potential for modification through established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. nih.gov These reactions are a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govnsmsi.ir

Strategies for modifying the dichlorophenyl ring include:

Suzuki-Miyaura Coupling: This reaction can be used to replace one of the chlorine atoms with a new carbon-based substituent, such as an alkyl, alkenyl, or aryl group, by reacting the parent compound with an organoboron reagent (e.g., a boronic acid or ester). nih.gov

Buchwald-Hartwig Amination: This method allows for the formation of a new carbon-nitrogen bond, replacing a chlorine atom with a primary or secondary amine. This is a powerful tool for introducing diverse nitrogen-containing functional groups. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the dichlorophenyl ring and a terminal alkyne, introducing an alkynyl substituent.

Heck Reaction: This allows for the substitution of a chlorine atom with an alkene, creating a styrenyl-type derivative.

These cross-coupling reactions are generally catalyzed by palladium complexes, and the choice of ligand, base, and solvent is crucial for achieving high yields and selectivity. acs.org Such modifications can dramatically alter the electronic properties, lipophilicity, and steric profile of the molecule, providing a robust platform for structure-activity relationship (SAR) studies.

Synthesis of Chiral Analogs and Stereoselective Approaches

The imidazolidin-2-one scaffold can contain stereocenters, and the synthesis of single enantiomers is often crucial for biological applications. Chiral imidazolidin-2-ones are valuable as they can serve as chiral auxiliaries in asymmetric synthesis, guiding the formation of new stereocenters with high selectivity. journals.co.zaresearchgate.net

Several strategies can be employed to synthesize chiral analogs of 1-(3,4-dichlorophenyl)imidazolidin-2-one:

Use of Chiral Starting Materials: The most direct approach involves starting with an enantiomerically pure diamine. For example, condensation of a chiral diamine, such as (R,R)-1,2-diphenylethylenediamine, with urea or a phosgene (B1210022) equivalent would yield a C2-symmetric chiral imidazolidin-2-one. journals.co.za

Asymmetric Catalysis: Modern catalytic methods offer efficient routes to chiral heterocycles. For instance, a palladium-catalyzed asymmetric diamination of 1,3-dienes using a chiral pyridine-oxazoline ligand has been shown to produce chiral imidazolidin-2-ones with excellent enantioselectivity. mdpi.com Similarly, chiral Brønsted acids can catalyze three-component reactions to yield chiral imidazolidines with high stereocontrol. rsc.org

Chiral Auxiliaries: An achiral imidazolidin-2-one can be derivatized with a chiral auxiliary to direct subsequent reactions. After the desired stereocenter is created, the auxiliary can be removed. Conversely, chiral imidazolidin-2-ones themselves are used as auxiliaries to control stereochemistry in reactions like aldol (B89426) additions and Michael additions, valued for their high crystallinity and the stability of the heterocyclic ring to nucleophilic attack. journals.co.zaresearchgate.net

These stereoselective approaches are critical for producing enantiomerically pure compounds, enabling the investigation of stereochemistry on biological activity and providing access to more potent and selective molecules. mdpi.comrsc.org

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation of 1-(3,4-Dichlorophenyl)imidazolidin-2-one, offering unambiguous confirmation of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the dichlorophenyl ring and the aliphatic protons of the imidazolidinone ring. The protons on the dichlorophenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) (-CH₂-) groups of the imidazolidinone ring would likely appear as two distinct triplets in the aliphatic region (around δ 3.0-4.0 ppm) due to spin-spin coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the urea (B33335) moiety (around δ 150-160 ppm), the aromatic carbons of the dichlorophenyl ring (in the δ 115-140 ppm range), and the two methylene carbons of the imidazolidinone ring (typically in the δ 40-50 ppm region).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~155 |

| Imidazolidinone -CH₂- | ~3.5 (t) | ~45 |

| Imidazolidinone -CH₂- | ~3.9 (t) | ~48 |

| Dichlorophenyl C1 | - | ~138 |

| Dichlorophenyl C2 | ~7.8 (d) | ~118 |

| Dichlorophenyl C3 | - | ~132 |

| Dichlorophenyl C4 | - | ~130 |

| Dichlorophenyl C5 | ~7.5 (dd) | ~131 |

| Dichlorophenyl C6 | ~7.6 (d) | ~120 |

Note: Predicted values are based on analogous structures and chemical shift calculations. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band is expected in the region of 1680-1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the cyclic urea (imidazolidinone). The N-H stretching vibration of the secondary amine in the ring may appear as a moderate band around 3200-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene groups would be observed just below 3000 cm⁻¹. The presence of the dichlorophenyl group would be indicated by C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3300 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=O Stretch (Urea) | 1680-1720 |

| Aromatic C=C Bending | 1450-1600 |

| C-N Stretch | 1200-1350 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS and HR-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) in an approximate ratio of 9:6:1 would be observed, which is a definitive indicator of a dichlorinated compound.

High-resolution mass spectrometry (HR-MS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy, further confirming the identity of the compound. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Table 3: Expected Mass Spectrometry Data for this compound (C₉H₈Cl₂N₂O)

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ | 230.0014 | Molecular ion (for ³⁵Cl isotopes) |

| [M+2]⁺ | 232.00 | Isotopic peak due to one ³⁷Cl |

| [M+4]⁺ | 234.99 | Isotopic peak due to two ³⁷Cl |

| [M-C₂H₄N]⁺ | 187.97 | Fragmentation ion |

| [C₆H₃Cl₂N]⁺ | 160.97 | Fragmentation ion |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for the separation and identification of any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, typically employing a C18 column, is well-suited for this purpose. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 254 nm). The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

LC-MSn for Impurity Profiling

For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MSn) are employed. This powerful combination allows for the separation of impurities from the main compound by the LC system, followed by their identification based on their mass-to-charge ratio and fragmentation patterns provided by the mass spectrometer. This approach is crucial for creating a comprehensive impurity profile, which is a critical aspect of quality control in pharmaceutical and chemical manufacturing. By analyzing the fragmentation of impurity peaks, it is often possible to elucidate their structures, providing valuable information for process optimization and safety assessment.

X-ray Crystallography for Absolute Structure Determination

For a compound like this compound, single-crystal X-ray diffraction would offer an unequivocal confirmation of its chemical structure. This technique would not only verify the connectivity of the atoms—the dichlorophenyl ring attached to the nitrogen of the imidazolidin-2-one core—but also provide detailed insight into the molecule's stereochemistry and intermolecular interactions in the solid state.

While specific crystallographic data for this compound are not widely available in public databases, a hypothetical crystallographic analysis would yield a set of parameters that define the unit cell of the crystal lattice. These parameters include the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ), as well as the space group, which describes the symmetry of the crystal.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

Note: The data in this table is illustrative and represents the type of information that would be generated from an X-ray crystallography experiment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in a sample. This analytical method is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity.

For this compound, with the chemical formula C₉H₈Cl₂N₂O, elemental analysis would be used to experimentally determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). The experimentally obtained values are then compared with the theoretically calculated percentages based on the compound's molecular formula and atomic weights of the constituent elements. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 44.11%

Hydrogen (H): 3.29%

Chlorine (Cl): 28.93%

Nitrogen (N): 11.43%

Oxygen (O): 6.53% (often determined by difference)

An experimental analysis would yield results that are very close to these calculated values, typically within a ±0.4% margin of error, which is considered acceptable for confirmation of the compound's elemental composition.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Hypothetical Found % |

|---|---|---|

| Carbon (C) | 44.11 | 44.05 |

| Hydrogen (H) | 3.29 | 3.31 |

Note: The "Hypothetical Found %" values are for illustrative purposes to demonstrate a typical result of elemental analysis.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. These calculations provide a static, time-independent view of the molecule's characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules, providing a balance between accuracy and computational cost. mdpi.com For 1-(3,4-Dichlorophenyl)imidazolidin-2-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. ijstr.org This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The optimization of similar dichlorophenyl-containing structures has been successfully performed using DFT to understand their geometric parameters. ijstr.orgdergipark.org.tr The resulting data for this compound would precisely define the spatial arrangement of the dichlorophenyl ring relative to the imidazolidin-2-one moiety. DFT also provides electronic properties such as total energy and dipole moment, which are essential for understanding the molecule's polarity and solubility.

| Parameter | Predicted Value Range | Description |

| C-Cl Bond Length | ~1.74 Å | The length of the covalent bond between a carbon atom on the phenyl ring and a chlorine atom. |

| C=O Bond Length | ~1.23 Å | The length of the double bond of the carbonyl group in the imidazolidinone ring. |

| N-C (Aryl) Bond Length | ~1.40 Å | The length of the bond connecting the nitrogen of the imidazolidinone ring to the dichlorophenyl ring. |

| C-N-C Bond Angle | ~112° | The angle within the imidazolidinone ring, indicating ring strain and conformation. |

| Dihedral Angle | Variable | The twist angle between the plane of the phenyl ring and the plane of the imidazolidinone ring. |

Note: The values in this table are illustrative and represent typical results obtained for similar molecular structures through DFT calculations, as specific data for this compound is not available in the cited literature.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com The five-membered imidazolidin-2-one ring can adopt various conformations, such as a planar or, more commonly, an envelope shape where one atom is out of the plane of the other four. sci-hub.se Computational methods can calculate the energy of these different conformers to identify the most stable arrangement. For N-aryl amides, the degree of coplanarity between the aromatic ring and the amide plane significantly influences conformational preference. nih.gov

Tautomerism is another critical aspect, particularly the keto-enol tautomerism in the imidazolidinone ring. Although the keto (amide) form is generally predominant, the possibility of a proton transfer to form the enol (imidate) tautomer can be investigated. edu.krdnih.gov DFT calculations can predict the relative energies and Gibbs free energies of these tautomers in both the gas phase and in different solvents, thereby determining the equilibrium constant between them. edu.krdresearchgate.net Studies on related imidazole-2-thiones have used DFT to confirm the predominance of one tautomeric form over another by comparing calculated and experimental NMR spectra. mdpi.com For imidazolone (B8795221) itself, DFT studies predict a high energy barrier for intramolecular proton transfer, a process that is significantly facilitated by the presence of water molecules. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative carbonyl oxygen atom and the two chlorine atoms. Regions of positive electrostatic potential (blue) indicate electron-deficient areas, which are prone to nucleophilic attack. These would likely be found on the hydrogen atoms of the imidazolidinone and phenyl rings. Green areas represent neutral or zero potential. MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. ijstr.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijstr.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. muni.cz

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small gap indicates a molecule is more reactive. DFT calculations are routinely used to determine the energies of the HOMO, LUMO, and the resulting energy gap. For a related compound, (Z)-3-(2,4-dichlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one, the HOMO was found to be delocalized over the entire molecule, while the LUMO was primarily located on the imidazole (B134444) and dichlorophenyl moieties. ijstr.org

| Parameter | Illustrative Value (eV) | Significance |

| EHOMO | -6.91 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.05 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.86 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Note: The values are based on DFT B3LYP/6-311++G(d,p) calculations for a closely related compound, (Z)-3-(2,4-dichlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one, and serve as an example. ijstr.org

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radical fragments. It is a fundamental measure of bond strength and a key indicator of the thermal stability of a molecule. Computational methods like DFT can be used to calculate BDEs for all bonds within a molecule. By identifying the bond with the lowest BDE, one can predict the weakest point in the molecule and the most likely site for fragmentation or reaction initiation. For this compound, calculating the BDEs for the C-Cl, C-N, and bonds within the heterocyclic ring would provide a comprehensive picture of its relative stability.

| Bond Type | Typical BDE (kJ/mol) | Location in Molecule |

| C-H (Aromatic) | ~464 | Phenyl Ring |

| C-C (Aromatic) | ~518 | Phenyl Ring |

| C-Cl | ~397 | Phenyl Ring |

| C-N | ~305 | Linker and Imidazolidinone Ring |

| C=O | ~745 | Imidazolidinone Ring |

| N-H | ~388 | Imidazolidinone Ring (if unsubstituted) |

| C-C | ~347 | Imidazolidinone Ring |

Note: These are generalized, average BDE values. Specific BDEs in a molecule can vary based on the local chemical environment. Data is illustrative and not from a specific calculation on the target compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. frontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes how the positions and velocities of particles in the system change. researchgate.net

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. These simulations can reveal:

Conformational Flexibility: How the molecule changes its shape over time, including rotations around single bonds (e.g., the C-N bond connecting the two rings) and puckering of the imidazolidinone ring.

Solvent Interactions: The formation and breaking of hydrogen bonds and other non-covalent interactions with surrounding solvent molecules, which influences solubility and stability.

Interaction Mechanisms: If studied with a biological target like a protein, MD simulations can elucidate the stability of the binding pose, identify key interacting amino acid residues, and reveal conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.netrsc.org

Studies on similar heterocyclic systems have successfully used MD simulations to understand their inhibitory mechanisms and binding stability with protein targets. nih.govrsc.org Such an analysis for this compound would provide a comprehensive understanding of its behavior in a dynamic, realistic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com By identifying key molecular descriptors—physicochemical properties that influence activity—QSAR models can predict the efficacy of novel, unsynthesized molecules, thereby guiding drug discovery and optimization efforts. researchgate.net

While specific QSAR models exclusively developed for this compound are not extensively documented, studies on analogous structures, such as arylsulfonylimidazolidinones and N-aryl-oxazolidinones, provide a framework for how such an analysis would be conducted. appconnect.innih.gov These studies typically involve calculating a wide range of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), to build a predictive model. researchgate.netappconnect.in

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., anticancer activity) is compiled. appconnect.in

Descriptor Calculation: For each molecule, various descriptors are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). appconnect.infrontiersin.org

Model Development: Statistical methods are used to create an equation that links the most relevant descriptors to the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. nih.gov

For aryl-containing imidazolidinone and oxazolidinone derivatives, QSAR studies have shown that descriptors related to steric fields, electrostatic properties, and specific atomic charges are often significant in correlating with anticancer or antimicrobial activity. appconnect.innih.gov For instance, in a study on arylsulfonylimidazolidinone derivatives, alignment-independent, steric, and electrostatic field descriptors were found to be significantly correlated with anticancer activity. appconnect.in Such models help identify which structural features, like the placement of the dichloro-substituents on the phenyl ring of this compound, are likely to enhance or diminish its biological effects.

| Descriptor Category | Descriptor Type | Potential Significance for Activity |

|---|---|---|

| Constitutional (1D) | Molecular Weight | Influences size and diffusion properties. |

| Topological (2D) | Connectivity Indices | Relates to molecular branching and shape. |

| Quantum-Chemical | HOMO/LUMO Energies | Indicates electronic reactivity and charge transfer capabilities. |

| Field-Based (3D) | Steric Fields (CoMFA) | Defines regions where bulky groups increase or decrease activity. |

| Field-Based (3D) | Electrostatic Fields (CoMFA/CoMSIA) | Identifies areas where positive or negative potentials are favorable. |

| Surface-Related | Total Polar Surface Area (TPSA) | Correlates with membrane permeability and bioavailability. |

Molecular Docking Simulations for Interaction Hypotheses

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This technique is instrumental in drug discovery for hypothesizing the mechanism of action of a compound by identifying its potential biological targets and characterizing the key molecular interactions that stabilize the ligand-receptor complex.

For this compound, docking simulations can be performed against various protein targets known to be involved in specific diseases, such as cancer. researchgate.netnih.gov The process involves placing the 3D structure of the ligand into the active site of the protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). mdpi.com Lower binding energy values typically indicate a more stable and favorable interaction.

Studies on analogous compounds containing dichlorophenyl or imidazolidinone moieties have revealed common interaction patterns. For example, a study on a 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole derivative highlighted interactions with biological targets like DNA and bovine serum albumin (BSA) through both polar and hydrophobic contacts. nih.gov Similarly, docking of imidazolone derivatives with chlorophenyl groups against cancer-related proteins identified key hydrogen bonds and hydrophobic interactions within the active sites. nih.gov The imidazolidinyl urea (B33335) scaffold has been shown to form multiple hydrogen bonds with targets like casein kinase-2, a protein implicated in lung cancer. mdpi.com

Based on these analogous studies, a hypothetical docking simulation of this compound against a cancer-related kinase could reveal:

Hydrogen Bonding: The carbonyl oxygen of the imidazolidin-2-one ring is a likely hydrogen bond acceptor, potentially interacting with amino acid residues like lysine (B10760008) or serine in the protein's active site. mdpi.com

Hydrophobic Interactions: The 3,4-dichlorophenyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, valine, and alanine.

Halogen Bonding: The chlorine atoms may form halogen bonds, a specific type of non-covalent interaction, with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

| Hypothetical Protein Target | Potential Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Primary Interaction Types |

|---|---|---|---|

| Casein Kinase-2 (CK2) | -6.5 to -8.0 | Val66, Lys68, Asp175 | Hydrogen Bonding, Hydrophobic |

| VEGFR-2 | -7.0 to -9.0 | Cys919, Leu840, Val848 | Hydrogen Bonding (with backbone), Hydrophobic |

| p38 MAP Kinase | -6.0 to -7.5 | Met109, Gly110, Lys53 | Hydrogen Bonding, Hydrophobic (Dichloro-group) |

| DNA Gyrase | -5.5 to -7.0 | Asp73, Arg76, Gly77 | Hydrogen Bonding, Electrostatic |

Theoretical Reaction Mechanism Studies

Understanding the reaction mechanism for the synthesis of a molecule is fundamental for optimizing reaction conditions, improving yields, and controlling selectivity. Theoretical studies, often employing Density Functional Theory (DFT), provide detailed energetic and structural information about the reaction pathway, including intermediates and transition states. acs.orgtandfonline.com

The synthesis of substituted imidazolidin-2-ones can be achieved through various routes, and computational studies have been crucial in rationalizing the outcomes. One prominent method involves the acid-catalyzed intramolecular cyclization of urea derivatives. mdpi.comnih.gov Quantum chemistry calculations have been used to elucidate the plausible mechanism for the formation of regioisomeric imidazolidin-2-ones from N-(2,2-dialkoxyethyl) ureas. mdpi.com

The proposed mechanism, supported by DFT calculations, proceeds through several key steps:

Formation of an Oxonium Cation: The reaction initiates with the protonation of an alkoxy group on the urea precursor.

Intramolecular Cyclization: The terminal nitrogen of the urea attacks the electrophilic carbon, leading to the formation of a five-membered ring intermediate.

Elimination and Iminium Cation Formation: An acid-promoted elimination of an alcohol molecule (e.g., methanol) from the cyclic intermediate generates a crucial iminium cation (B). mdpi.com

Nucleophilic Attack: This electrophilic iminium cation is then attacked by a C-nucleophile. The regioselectivity of this step—determining whether the final product is a 4-substituted or 5-substituted imidazolidin-2-one—is dictated by the relative energies of the transition states. mdpi.com

Computational studies have shown that the pathway leading to the 4-substituted product is often energetically more favorable. mdpi.com For instance, calculations revealed that the iminium cation intermediate (D) leading to the 4-substituted product is more stable than the intermediate (B) that would lead to the 5-substituted isomer. The transition state for the nucleophilic attack at the C4 position was also found to be lower in energy, thus explaining the observed high regioselectivity in the synthesis. mdpi.com Another computationally studied mechanism involves the base-catalyzed intramolecular hydroamidation of propargylic ureas, which also proceeds through a five-membered cyclic transition state to yield imidazolidin-2-ones efficiently. acs.orgresearchgate.net

| Reaction Step/Intermediate | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Intermediate A | 5-Methoxyimidazolidine-2-one | -10.4 |

| Intermediate B | Iminium Cation (precursor to 5-substituted) | 0.0 (Reference) |

| Intermediate C | Imidazoline-2-one | -1.2 |

| Intermediate D | Isomeric Iminium Cation (precursor to 4-substituted) | -4.0 |

| Transition State TS2 | Nucleophilic attack leading to 5-substituted product | 16.0 |

| Transition State TS3 | Nucleophilic attack leading to 4-substituted product | 11.0 |

Data adapted from quantum chemistry calculations on a model system for imidazolidin-2-one synthesis. mdpi.com

Structure Activity Relationship Sar Investigations

Influence of Dichlorophenyl Substitution Pattern on Molecular Recognition

The substitution pattern on the phenyl ring of N-aryl heterocyclic compounds is a critical determinant of their biological activity. For the 1-(3,4-Dichlorophenyl)imidazolidin-2-one scaffold, the arrangement of the two chlorine atoms on the phenyl ring significantly influences its interaction with molecular targets. While SAR studies on this exact molecule are not extensively detailed in publicly available literature, the principles can be inferred from related structures.

Studies on analogous compounds, such as dichlorophenyl-substituted benzenesulfonamides, have shown that the location of halogens is key to activity. For instance, substitutions at different positions can alter the molecule's ability to make favorable hydrophobic and pi-pi interactions. nih.gov In one series, a 2,4-dichloro substitution pattern was found to be essential for placing the ring in a hydrophobic pocket and enabling stacking interactions with a phenylalanine residue. nih.gov Similarly, in a series of 1-(butylsulfonyl)-3-(3,5-dichlorophenyl)-2,4-imidazolidinediones, the 3,5-dichloro substitution pattern was a defining feature of the compound's chemical properties. ontosight.ai This suggests that any deviation from the 3,4-dichloro pattern, such as shifting to a 2,4-, 2,6-, or 3,5-dichloro arrangement, would likely alter the binding affinity and specificity significantly by changing the molecule's electrostatic potential and geometric complementarity to its target.

The table below illustrates hypothetical SAR trends based on common observations for halogenated phenyl rings in bioactive molecules.

| Substitution Pattern | Potential Impact on Molecular Recognition | Rationale |

|---|---|---|

| 3,4-Dichloro | Establishes a specific dipole moment and steric profile that may be optimal for target binding. | The specific arrangement dictates the geometry and electronic distribution for key interactions. |

| 2,6-Dichloro | May introduce steric hindrance, potentially preventing optimal binding by forcing the phenyl ring into a non-planar conformation relative to the imidazolidinone core. | Ortho-substituents can restrict bond rotation, altering the compound's preferred conformation. |

| 2,4-Dichloro | Alters the electronic distribution and steric shape compared to the 3,4-pattern, potentially engaging different pockets or residues within the binding site. | Changes the vector of the dipole moment and the overall molecular shape. |

| 3,5-Dichloro | Creates a symmetric substitution pattern that could either enhance or weaken binding depending on the symmetry of the target site. | Symmetry can be favorable if it matches the binding site's characteristics. ontosight.ai |

| Monochloro (e.g., 4-Chloro) | Reduces the electron-withdrawing effect and steric bulk, likely leading to a significant drop in potency if both halogens are required for optimal interaction. | Often, multiple halogen interactions are crucial for achieving high affinity. |

Effects of Modifications to the Imidazolidin-2-one Core on Functional Interactions

The imidazolidin-2-one core is a vital pharmacophore, and modifications to this heterocyclic ring system can profoundly impact the compound's functional interactions. This core provides a rigid scaffold that correctly orients the N-phenyl substituent and contains hydrogen bond donors (N-H) and acceptors (C=O) crucial for molecular recognition.

Key modifications to the core include:

Substitution on the ring: Introducing substituents at the C4 or C5 positions of the imidazolidin-2-one ring can influence potency and selectivity. Studies on related compounds have shown that the site of substitution is critical, with 4-substituted isomers often being favored over 5-substituted ones due to more favorable interactions within the binding site. nih.gov

Isosteric replacement: Replacing atoms within the ring can alter its chemical properties. For example, substituting the carbonyl oxygen (C=O) with sulfur (C=S) to create an imidazolidine-2-thione changes the hydrogen-bonding capability and lipophilicity of the molecule. ekb.eg Such modifications can lead to altered biological activity profiles.

Ring alteration: Research on the isosteric replacement of the imidazolidinone moiety in 4-phenyl-1-arylsulfonylimidazolidinones with pyrazole (B372694) or pyrazolidinone rings resulted in decreased activity. researchgate.net This suggests that the specific arrangement of heteroatoms and the hydrogen bonding characteristics of the imidazolidin-2-one core are essential for the observed biological effects, establishing it as the fundamental pharmacophore for that series. researchgate.net

Ring expansion: Synthetic strategies have been developed to expand the five-membered imidazolidine (B613845) ring into seven- or eight-membered diazepine (B8756704) or diazocine structures. acs.org These larger rings have significantly different conformations and flexibility, which would drastically alter the orientation of the dichlorophenyl group and its interaction with a target protein.

| Core Modification | Example | General Effect on Functional Interactions |

|---|---|---|

| Substitution at C4/C5 | Adding a methyl or aryl group. nih.gov | Can provide additional beneficial steric or hydrophobic interactions, but can also cause steric clashes. Regioselectivity is critical. nih.gov |

| Isosteric Replacement of Carbonyl | Changing C=O to C=S (Thione). ekb.eg | Alters hydrogen bond acceptor strength and introduces new potential interactions, modifying the activity profile. |

| Isosteric Replacement of Ring | Replacing imidazolidinone with pyrazolidinone. researchgate.net | Changes the geometry and hydrogen bonding pattern, often leading to reduced activity if the original core was optimal. researchgate.net |

| Ring Expansion | Conversion to a seven-membered homopiperazin-5-one. acs.org | Increases conformational flexibility and alters the distance/angle of the N-aryl substituent, likely disrupting key binding interactions. |

Stereochemical Aspects and their Impact on Molecular Interactions

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. If the imidazolidin-2-one ring is substituted at the C4 or C5 positions, chiral centers are created, leading to the existence of enantiomers and diastereomers. These stereoisomers have identical chemical formulas but different three-dimensional arrangements of atoms.

Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning one stereoisomer may bind with much higher affinity and have a more potent effect than its counterpart. For a molecule like this compound, any substitution on the heterocyclic core would necessitate an evaluation of the individual stereoisomers.

A study on an antifungal agent, TAK-456, which contains a complex substituted imidazolidin-2-one ring, demonstrated this principle clearly. The primary compound, the (1R,2R) stereoisomer, was a potent agent, while its other three stereoisomers were found to have considerably weaker in vitro antifungal activity. nih.gov This highlights that a precise 3D orientation of the substituents is required for effective interaction with the target enzyme.

The separation of such stereoisomers is a critical step in SAR studies and drug development. Chiral high-performance liquid chromatography (HPLC) is a common technique used for this purpose. nih.govscilit.com Chiral derivatization reagents based on the imidazolidinone scaffold have even been developed to aid in the separation and analysis of other chiral molecules, further underscoring the importance of stereochemistry in this class of compounds. nih.gov Therefore, the absolute configuration of any chiral centers within the this compound scaffold would be expected to be a major determinant of its molecular interactions and ultimate biological function.

Correlation of Computational Descriptors with Observed Molecular Activities

These studies typically involve calculating a range of molecular descriptors for a series of analogous compounds and then using statistical methods to build a mathematical model that predicts their activity. Common computational approaches include:

Comparative Molecular Field Analysis (CoMFA): This method generates 3D grid-based descriptors for steric and electrostatic fields around the molecules. The resulting models can produce contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net Docking studies can help rationalize observed SAR by revealing key interactions, such as hydrogen bonds or hydrophobic contacts, and can guide the design of new analogs with improved binding affinity. nih.gov

For a series of this compound analogs, a QSAR study would likely find that descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment, partial atomic charges), and steric bulk (e.g., molecular volume) are critical for activity. For example, a CoMFA/CoMSIA study on thiazolidin-4-one derivatives found that electrostatic, steric, hydrophobic, and H-bond donor properties all played a significant role in potency. nih.gov Such models provide a solid basis for the future rational design of more active compounds. nih.gov

The table below summarizes key computational descriptors and their relevance in a typical QSAR study.

| Descriptor Type | Examples | Relevance to Molecular Activity |

|---|---|---|

| Steric | Molecular Volume, Surface Area, CoMFA Steric Fields | Describes the size and shape of the molecule, which must be complementary to the binding site. |

| Electrostatic | Dipole Moment, Partial Charges, CoMFA/CoMSIA Electrostatic Fields | Governs polar interactions, including hydrogen bonds and electrostatic attraction/repulsion with the target. |

| Hydrophobic | LogP, CoMSIA Hydrophobic Fields | Quantifies the molecule's affinity for nonpolar environments, crucial for membrane permeability and binding to hydrophobic pockets. |

| Topological | Connectivity Indices, Wiener Index | Numerical descriptors of molecular branching and structure, which can correlate with overall molecular shape and properties. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Applications in Chemical Research and Development

Role as Synthetic Intermediates for Complex Organic Compounds

The primary and most established application of 1-(3,4-Dichlorophenyl)imidazolidin-2-one in chemical research is its role as a versatile synthetic intermediate. mdpi.com Pharmaceutical intermediates are the chemical building blocks that form the structural segments of an active pharmaceutical ingredient (API). ikigaicorporation.com The imidazolidin-2-one structure is recognized as an important scaffold in medicinal chemistry for the synthesis of more complex, biologically active molecules. mdpi.commdpi.comresearchgate.net

The value of this compound lies in the combination of its two main structural features: the reactive imidazolidin-2-one ring and the dichlorinated phenyl group. The imidazolidin-2-one ring contains nitrogen atoms that can be further functionalized, allowing for the construction of larger, more complex molecular architectures. mdpi.com This makes it a key precursor for creating vicinal diamines, which are themselves valuable building blocks in organic synthesis. nih.gov

Furthermore, the 3,4-dichlorophenyl moiety is a common feature in many pharmaceutical agents. For instance, compounds containing this group are used as intermediates in the synthesis of drugs like sertraline, an antidepressant. google.com The presence of chlorine atoms can significantly influence a molecule's pharmacokinetic profile, including its lipophilicity and metabolic stability, which are critical parameters in drug design. ontosight.ai The compound this compound, therefore, serves as a readily available starting material to introduce this important dichlorophenyl group into new drug candidates. Researchers utilize it to synthesize novel derivatives with potential therapeutic applications, such as anticonvulsants, antihypertensives, and anticancer agents. mdpi.comnih.govnih.gov

| Example Application | Target Compound Class | Reference Intermediate |

| Antidepressant Synthesis | Naphthalenamine derivatives | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone |

| Antifungal Agent Synthesis | Imidazole (B134444) derivatives | 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)-ethanol |

| Anticancer Agent Synthesis | Substituted imidazolidin-2-ones | 1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d] ontosight.aiontosight.aidioxol-5-yl)imidazolidin-2-one |

This table presents examples of how dichlorophenyl-containing compounds are used as intermediates in the synthesis of various bioactive molecules.

Utility as Molecular Probes in Chemical Biology

While specific studies designating this compound as a molecular probe are not extensively documented, its structural class is highly relevant to this field. A molecular probe is a selective small molecule that modulates a protein's function, allowing researchers to investigate mechanistic and phenotypic questions about its molecular target in biological systems. nih.gov

Imidazolidinone derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. ontosight.aiontosight.ainih.gov Specifically, certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS). nih.gov A compound like this compound, possessing this bioactive scaffold, serves as an excellent starting point for the development of molecular probes.

By modifying its structure—for example, by attaching fluorescent tags or reactive groups—researchers could create tools to:

Identify and study specific protein targets: A probe derived from this compound could be used to find the proteins it binds to within a cell, helping to elucidate its mechanism of action.

Visualize cellular processes: A fluorescently tagged version could allow for real-time imaging of biological pathways, such as apoptosis, in living cells. nih.gov

Investigate drug resistance: Probes can help researchers understand why some cancer cells become resistant to therapies, a major challenge in oncology. nih.gov

The development of probes from scaffolds like this compound is a key strategy in early-stage drug discovery for target identification and validation. nih.gov

Applications in Agrochemical Research (chemical development focus)

In agrochemical research, the focus is on developing new, effective, and safe herbicides, fungicides, and insecticides. The 3,4-dichlorophenyl group is a well-known toxophore (a molecular feature responsible for toxic action) in many commercial pesticides. Its inclusion in a molecule often enhances biological activity against target pests.

Derivatives of imidazolidinone have been investigated for their potential as plant growth inhibitors and fungicides. researchgate.net The synthesis of novel fungicides is a significant area of research where this compound is a valuable intermediate. For example, research has shown that other dichlorophenyl-containing heterocyclic compounds, such as 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol, exhibit a broad spectrum of fungicidal activity. nih.gov

Chemical development in this area involves using this compound as a core structure to synthesize libraries of new compounds. These derivatives are then screened for activity against a wide range of plant pathogens. nih.govmdpi.com The goal is to identify molecules with high efficacy against fungi or weeds while having low toxicity to crops and the environment. The synthetic versatility of the imidazolidinone ring allows chemists to systematically modify the structure to optimize its agrochemical properties, a process central to modern pesticide development. google.com

| Agrochemical Class | Relevant Structural Moiety | Key Research Finding |

| Fungicides | Dichlorophenyl-triazole | Broad spectrum of activity against common plant pathogens. nih.gov |

| Fungicides | Dichloroisothiazole-strobilurin | Potent activity through inhibition of mitochondrial respiration. nih.gov |

| Herbicides/Plant Growth Inhibitors | Imidazolidin-2,4-dione | Activity as plant growth inhibitors. researchgate.net |

This table highlights the use of dichlorophenyl and imidazolidinone moieties in the development of new agrochemicals.

Contribution to Material Science and Specialty Chemicals

The application of this compound in material science is an emerging area with potential rather than established use. Specialty chemicals are valued for their performance or function, and the unique structure of this compound suggests several possibilities.

The imidazolidin-2-one ring possesses functional groups—specifically, a carbonyl (C=O) group and two nitrogen atoms (one with a hydrogen, N-H)—that are capable of forming strong hydrogen bonds. This characteristic is highly desirable in polymer science. It is conceivable that this compound could be used as a monomer or a co-monomer in the synthesis of specialty polymers like polyamides or polyurethanes. The incorporation of this rigid, polar structure into a polymer backbone could enhance properties such as:

Thermal Stability: The rigid aromatic ring and polar interactions could increase the temperature at which the polymer decomposes.

Mechanical Strength: Hydrogen bonding between polymer chains often leads to materials with higher tensile strength and stiffness.

Adhesion: The polar nature of the molecule could improve the adhesive properties of a polymer to various surfaces.

Additionally, the presence of two chlorine atoms on the phenyl ring suggests potential use as a flame-retardant additive. Dichlorinated aromatic compounds can interfere with the chemistry of combustion, reducing the flammability of materials into which they are incorporated. While direct synthesis of polymers from this specific compound is not widely reported, methods for creating polymers from related heterocyclic structures are known, indicating a feasible path for future research. researchgate.net

Future Directions and Emerging Research Areas

Exploration of Advanced Synthetic Methodologies

The synthesis of the imidazolidin-2-one scaffold is a well-established area of organic chemistry, but recent advancements are paving the way for more efficient, selective, and sustainable methods. mdpi.com Traditional approaches often involve the carbonylation of diamines. mdpi.com However, modern research is focused on catalytic strategies that offer greater control and versatility.

Emerging methodologies that could be applied to the synthesis of 1-(3,4-Dichlorophenyl)imidazolidin-2-one and its analogs include:

Palladium-Catalyzed Reactions : Palladium catalysis has been effectively used for the intramolecular diamination of alkenes and the carboamination of allylic ureas to form the imidazolidin-2-one ring. mdpi.com These methods allow for the creation of multiple chemical bonds in a single step with high stereoselectivity. mdpi.comorganic-chemistry.org

Intramolecular Hydroamination : The cyclization of linear urea (B33335) derivatives, such as N-allylureas, through intramolecular hydroamidation is another promising route. organic-chemistry.org This can be catalyzed by various metals or even strong bases under mild conditions. organic-chemistry.org

Aziridine (B145994) Ring Expansion : The reaction of aziridines with isocyanates, often catalyzed by nickel, can produce imidazolidinone derivatives through a ring-expansion mechanism. organic-chemistry.org

These advanced synthetic strategies offer significant advantages over classical methods, including higher yields, better regioselectivity, and the ability to construct complex molecules from readily available starting materials. mdpi.comnih.gov The application of these techniques could facilitate the synthesis of a wider range of this compound derivatives for further study.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical design. nih.govmdpi.com These computational tools can navigate the vast chemical space to identify novel molecules with desired properties, significantly accelerating the research and development process. researchgate.netmit.edu

For a compound class that includes this compound, AI and ML can be applied in several key areas:

Molecular Property Prediction : AI algorithms can be trained on large datasets to predict the physicochemical, biological, and toxicological properties of new or hypothetical compounds. nih.govmdpi.com This allows researchers to screen vast virtual libraries of potential derivatives and prioritize those with the most promising characteristics.